
(4-Chloro-1,2-oxazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-1,2-oxazol-3-yl)methanol is a chemical compound with the molecular formula C4H4ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1,2-oxazol-3-yl)methanol typically involves the reaction of 4-chloro-3-hydroxyoxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form (4-Chloro-1,2-oxazol-3-yl)methanoic acid.
Reduction: Reduction reactions can convert it into (4-Chloro-1,2-oxazol-3-yl)methane.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include (4-Chloro-1,2-oxazol-3-yl)methanoic acid, (4-Chloro-1,2-oxazol-3-yl)methane, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
(4-Chloro-1,2-oxazol-3-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Chloro-1,2-oxazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-1,2-oxazol-3-yl)methane
- (4-Chloro-1,2-oxazol-3-yl)methanoic acid
- (4-Bromo-1,2-oxazol-3-yl)methanol
- (4-Iodo-1,2-oxazol-3-yl)methanol
Uniqueness
(4-Chloro-1,2-oxazol-3-yl)methanol is unique due to the presence of both a chloro and a hydroxymethyl group on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C4H4ClNO2 |
|---|---|
Poids moléculaire |
133.53 g/mol |
Nom IUPAC |
(4-chloro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C4H4ClNO2/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 |
Clé InChI |
KMYUNLZBPUQVAB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NO1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)

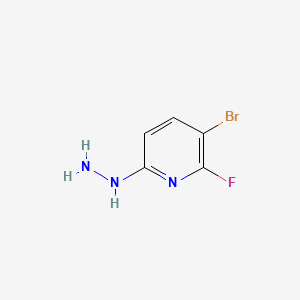
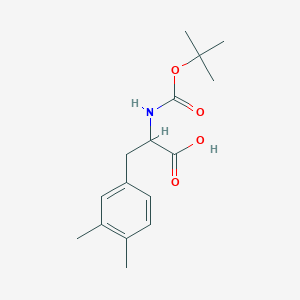
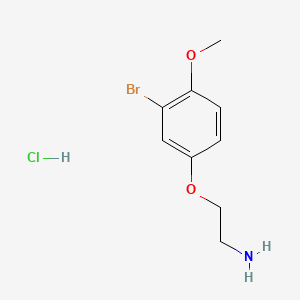


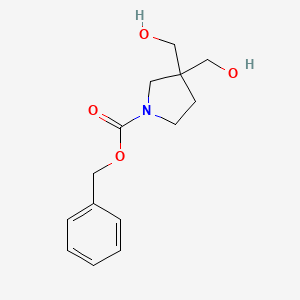


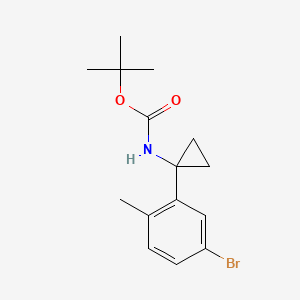
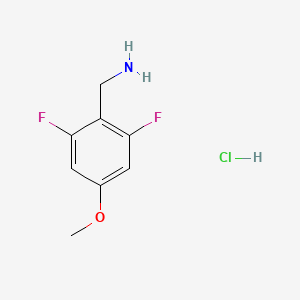
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)

